molecular formula C8H8BrNO B7947012 3-Bromo-5-methylbenzaldehyde oxime

3-Bromo-5-methylbenzaldehyde oxime

Cat. No.: B7947012
M. Wt: 214.06 g/mol
InChI Key: QGFDAQUYCKMJMV-BJMVGYQFSA-N
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Description

3-Bromo-5-methylbenzaldehyde oxime is a brominated aromatic oxime derivative synthesized from its aldehyde precursor, 3-bromo-5-methylbenzaldehyde (CAS 188813-04-9), through hydroxylamine-mediated oximation. The aldehyde precursor has a molecular formula of C₈H₇BrO, a molecular weight of 199.045 g/mol, and a boiling point of 255.6°C . The oxime derivative introduces a hydroxylamine (-NOH) group, resulting in an estimated molecular formula of C₈H₈BrNO and a molecular weight of approximately 215.03 g/mol (calculated based on structural analogs) . While specific decomposition data for this compound are unavailable, its structural features—a bromine atom at the 3-position and a methyl group at the 5-position—suggest moderate thermal stability influenced by intramolecular hydrogen bonding and steric effects.

Properties

IUPAC Name

(NE)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6-2-7(5-10-11)4-8(9)3-6/h2-5,11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFDAQUYCKMJMV-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3-Bromo-5-methylbenzaldehyde oxime can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dibromotoluene with hydroxylamine hydrochloride in the presence of a base . The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the aldehyde group, followed by the elimination of water.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-Bromo-5-methylbenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile compounds using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium or copper, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions include nitriles, amines, and substituted benzaldehyde derivatives.

Scientific Research Applications

Organic Synthesis

3-Bromo-5-methylbenzaldehyde oxime serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its oxime functional group allows for diverse reactions, including:

  • Formation of Aldoximes : The compound can participate in aldol reactions, leading to the synthesis of more complex organic molecules.
  • Ligand Development : It is used to create ligands for metal complexes, which can be employed in catalysis and material science applications.

Biochemical Research

Research indicates that this compound exhibits potential biological activities, particularly in enzyme-catalyzed reactions:

  • Enzymatic Interactions : The compound can form adducts with biomolecules, influencing enzymatic activity and metabolic pathways. Its structure allows it to participate in biochemical pathways, which may lead to novel therapeutic applications.

Structural Comparisons with Analog Compounds

The compound shares structural similarities with other oximes, which influences its reactivity profile:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-4-methylbenzaldehyde oximeBromine at position three, methyl at fourDifferent regioselectivity affecting reactivity
4-Bromo-5-methylbenzaldehyde oximeBromine at position four, methyl at fiveVariations in electronic effects
3-Chloro-5-methylbenzaldehyde oximeChlorine instead of bromineDifferent halogen effects on reactivity

These analogs provide insights into how variations in substitution patterns can affect chemical behavior and biological interactions.

Case Studies

While specific case studies focusing solely on this compound are sparse, related research highlights its utility:

  • Synthesis of Metal Complexes : Research has demonstrated the use of derivatives of this compound as ligands in creating stable metal complexes that exhibit unique magnetic properties .
  • Biological Activity Exploration : Investigations into similar compounds have shown their potential as enzyme inhibitors, suggesting that further studies on this compound could yield valuable therapeutic insights .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylbenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bromine and methyl substituents on the benzene ring can affect the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Stability and Physical Properties

The substituents on the benzaldehyde oxime scaffold significantly influence physicochemical properties. Key comparisons include:

Table 1: Structural and Thermal Properties of Brominated Benzaldehyde Oximes
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Decomposition Temp (°C) Density (g/cm³)
3-Bromo-5-methylbenzaldehyde oxime 3-Br, 5-CH₃ C₈H₈BrNO ~215.03 Not reported Not reported
3-Bromo-5-(trifluoromethyl)benzaldehyde oxime 3-Br, 5-CF₃ C₈H₅BrF₃NO 280.03 Not reported Not reported
Di(1H-tetrazol-5-yl)methanone oxime Tetrazole rings C₃H₂N₈O 198.11 288.7 -
  • Electron-Withdrawing vs.
  • Hydrogen Bonding: Compounds like di(1H-tetrazol-5-yl)methanone oxime exhibit higher decomposition temperatures (288.7°C) due to extensive hydrogen-bonding networks, a feature less pronounced in this compound .

Functional Group Variations in Oximes

Table 2: Functional Group Comparisons
Compound Name Key Functional Groups Applications/Notes
4-Methylpentan-2-one oxime Aliphatic oxime Industrial solvent; classified as harmful if swallowed (H302)
Phosgene oxime Highly reactive oxime Chemical warfare agent; causes severe tissue damage (AEGL-1: 0.11 mg/m³)
O-alkylated benzaldehyde oxime ethers Oxime ethers Fragrance additives; MIC = 0.21 µM against C. albicans
  • Toxicity Profile : this compound shares hazards (harmful by inhalation, skin contact, and ingestion) with 4-methylpentan-2-one oxime but is far less toxic than phosgene oxime, which is lethal even at low concentrations .

Comparison with Functional Analogs

Table 3: Hazard Comparison
Compound Name Hazard Classification Protective Measures
This compound Harmful (H302, H312, H332) Gloves, respirator
5-Dodecyl-2-hydroxybenzaldehyde oxime Skin/eye irritation (H315, H319) Fire-resistant clothing
Phosgene oxime Corrosive, lethal (H330, H310) Full-body protection
  • Handling Requirements : this compound requires precautions comparable to other aromatic oximes (e.g., gloves, respirators) but less stringent than phosgene oxime .

Biological Activity

3-Bromo-5-methylbenzaldehyde oxime (CAS Number: 1205515-03-2) is an organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and applications in various fields, supported by research findings and data.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom and a methyl group, with an oxime functional group attached to the aldehyde carbon. The general structure can be represented as follows:

C9H10BrNO\text{C}_9\text{H}_10\text{Br}\text{N}\text{O}

This structure influences its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The oxime group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, potentially altering their structure and function.
  • Substituent Effects : The presence of the bromine and methyl groups on the benzene ring can modulate the compound's lipophilicity and electronic properties, enhancing its ability to interact with cellular targets.

Biological Applications

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it was tested against several bacterial strains, showing significant inhibitory effects. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary bioassays suggest that this compound may inhibit cancer cell proliferation. In vitro studies have indicated its effectiveness against human gastric cancer cell lines, where it exhibited dose-dependent cytotoxicity . The compound's ability to induce apoptosis in cancer cells is under investigation, highlighting its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialVarious Bacterial StrainsSignificant inhibition
AnticancerHuman Gastric Cancer CellsDose-dependent cytotoxicity

Case Study: Anticancer Activity in Human Cell Lines

A study evaluating the anticancer effects of this compound on HepG2 (human liver carcinoma) cells reported an IC50 value indicating moderate activity. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects .

Q & A

Q. What are the standard synthetic protocols for preparing 3-Bromo-5-methylbenzaldehyde oxime?

The compound is synthesized by reacting 3-bromo-5-methylbenzaldehyde with hydroxylamine hydrochloride under alkaline conditions. Excess hydroxylamine (NH2_2OH·HCl) ensures complete conversion, as unreacted aldehyde can complicate downstream applications. The oxime product is typically extracted without further purification in some protocols, though recrystallization may enhance purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm the oxime formation (e.g., disappearance of aldehyde proton signals and appearance of N–OH resonances).
  • X-ray crystallography : For resolving molecular geometry, particularly if the oxime participates in hydrogen-bonded networks or tautomeric equilibria .
  • Mass spectrometry : To verify molecular weight (200.03 g/mol) and isotopic patterns from bromine .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Impervious gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep away from oxidizing agents and strong bases. Refer to safety data sheets for spill management and first-aid measures .

Advanced Research Questions

Q. How can N-heterocyclic carbene (NHC) catalysis be applied to modify oxime esters derived from this compound?

NHCs catalyze radical-mediated ring-opening reactions of oxime esters with aldehydes. For example, the Breslow intermediate (generated from aldehydes and NHCs) facilitates single-electron transfer (SET) with oxime esters, producing ketyl and iminyl radicals. This method enables efficient synthesis of ketonitriles or heterocyclic derivatives, though reaction conditions (e.g., base choice, solvent polarity) require optimization to suppress side reactions .

Q. How do substituent effects influence the tautomeric equilibrium of this oxime in solution?

The bromine and methyl groups impact electronic and steric environments, stabilizing specific tautomers. Computational studies (e.g., DFT) combined with variable-temperature NMR can quantify the equilibrium between syn and anti oxime forms. Hydrogen bonding with solvents like DMSO may further shift tautomer ratios .

Q. What strategies resolve contradictions in reported yields for oxime-mediated heterocycle synthesis?

Discrepancies often arise from:

  • Reaction time/temperature : Prolonged heating may degrade sensitive intermediates.
  • Purification methods : Chromatography vs. crystallization can affect isolated yields.
  • Substrate purity : Trace aldehydes in oxime samples can lead to side reactions (e.g., aldol condensation). Validate starting material purity via TLC or HPLC before use .

Q. How does this compound compare to other oximes in metal-ligand coordination studies?

The bromine atom provides a potential coordination site for transition metals (e.g., Pd, Cu), while the oxime group can act as a bidentate ligand. Comparative studies with simpler oximes (e.g., benzaldehyde oxime) reveal differences in stability constants and catalytic activity, which are probed via UV-Vis titration or cyclic voltammetry .

Methodological Considerations

  • Synthetic Optimization : Screen alkaline conditions (e.g., NaOH vs. KOH) and hydroxylamine ratios to maximize oxime yield .
  • Toxicity Profiling : While phosgene oxime data (a structural analog) suggest severe toxicity, extrapolate cautiously. Conduct in vitro assays (e.g., cell viability tests) to establish specific hazards .
  • Computational Modeling : Use Gaussian or ORCA software to predict reaction pathways and intermediate stability, reducing experimental trial-and-error .

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